Octanoyl-CoA Exhibits Superior MCAD Substrate Selectivity Over SCAD, LCAD, and VLCAD
Octanoyl-CoA is the preferred substrate for medium-chain acyl-CoA dehydrogenase (MCAD). In a comparative study, MCAD bound octanoyl-CoA with high affinity, whereas short-chain acyl-CoA dehydrogenase (SCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very long-chain acyl-CoA dehydrogenase (VLCAD) showed negligible interaction. Specifically, the IC50 of octanoyl-CoA for MCAD was 37 nM, while SCAD, LCAD, and VLCAD all exhibited IC50 values greater than 5,600 nM [1].
| Evidence Dimension | Binding affinity (IC50) of acyl-CoA dehydrogenases for octanoyl-CoA |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | SCAD: >5,600 nM; LCAD: >5,600 nM; VLCAD: >5,600 nM |
| Quantified Difference | >150-fold higher affinity for MCAD |
| Conditions | In vitro binding assay using recombinant enzymes |
Why This Matters
This specificity confirms octanoyl-CoA as the definitive substrate for studying MCAD activity and for developing MCAD-targeted inhibitors, where other acyl-CoAs would be ineffective.
- [1] Yu F, Leonard P, Hamilton M, et al. Targeting Medium-Chain Acyl-CoA Dehydrogenase for Glioblastoma. Institute for Applied Cancer Science, MD Anderson Cancer Center. Nov 2022. View Source
